![molecular formula C26H21N3O6 B2720392 N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-41-2](/img/no-structure.png)
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O6 and its molecular weight is 471.469. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeling for Imaging
Compounds structurally related to the specified molecule have been used in the development of radioligands for positron emission tomography (PET). For example, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been explored for their selective binding to the translocator protein (18 kDa), demonstrating the potential of these compounds in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Anticancer Activity
Certain acetamide derivatives, such as 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamides, have been synthesized and shown to possess anticancer activity against multiple cancer cell lines. This highlights their potential as leads for the development of new anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Activity
Compounds incorporating acetamide moieties, especially those with heterocyclic attachments, have been explored for their antimicrobial properties. This includes investigations into new heterocycles incorporating antipyrine moiety, indicating the role of such compounds in developing new antimicrobial agents (Bondock et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dimethoxyaniline with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid followed by acetylation of the resulting product.", "Starting Materials": [ "2,4-dimethoxyaniline", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxyaniline in methanol and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into a separatory funnel and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 5: Dissolve the purified product in acetic anhydride and add triethylamine. Stir the mixture at room temperature for 2 hours.", "Step 6: Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 8: Dissolve the purified product in a mixture of methanol and water and add sodium bicarbonate. Stir the mixture at room temperature for 2 hours.", "Step 9: Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 11: Recrystallize the final product from a mixture of methanol and diethyl ether." ] } | |
CAS-Nummer |
877656-41-2 |
Produktname |
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molekularformel |
C26H21N3O6 |
Molekulargewicht |
471.469 |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H21N3O6/c1-33-17-12-13-19(21(14-17)34-2)27-22(30)15-28-23-18-10-6-7-11-20(18)35-24(23)25(31)29(26(28)32)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
IQIONMPTIMNSRZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



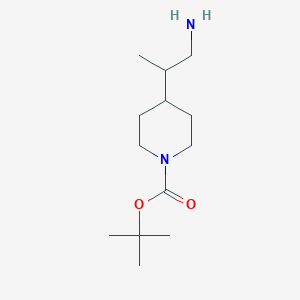
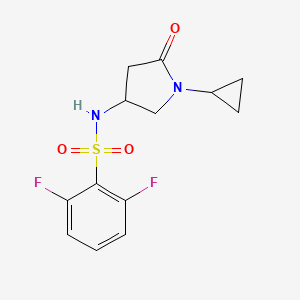
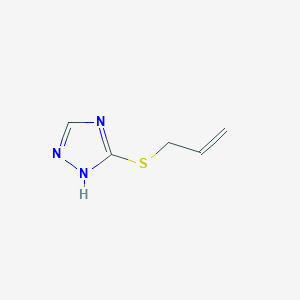
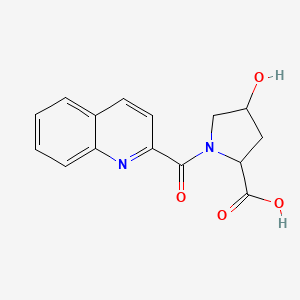
![(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2720319.png)


![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]propanamide](/img/structure/B2720325.png)

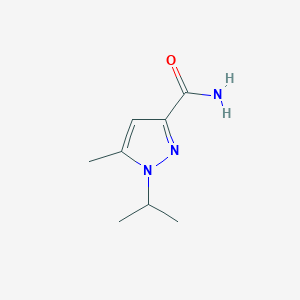

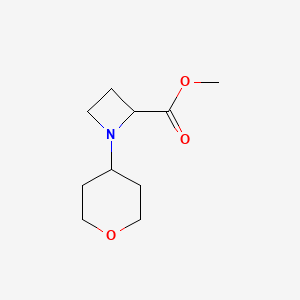

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2720332.png)